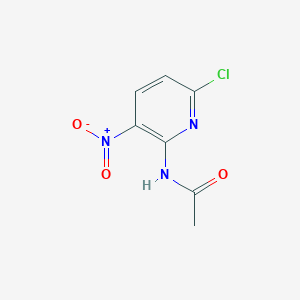

N-(6-氯-3-硝基吡啶-2-基)乙酰胺

货号:

B168343

CAS 编号:

139086-97-8

分子量:

215.59 g/mol

InChI 键:

TWNSKFDHCYKQJL-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

“N-(6-chloro-3-nitropyridin-2-yl)acetamide” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is also used in the production of high-quality specialty chemicals, nucleosides, nucleotides, phosphoramidites, and pharmaceutical intermediates .

Synthesis Analysis

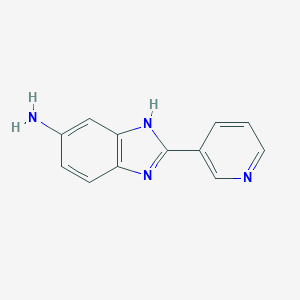

The synthesis of “N-(6-chloro-3-nitropyridin-2-yl)acetamide” can be achieved from Acetic anhydride and 2-Amino-6-chloro-3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Molecular Structure Analysis

The molecular formula of “N-(6-chloro-3-nitropyridin-2-yl)acetamide” is C7H6ClN3O3 . Its InChI Code is 1S/C7H6ClN3O3/c1-4(12)9-7-5(11(13)14)2-3-6(8)10-7/h2-3H,1H3,(H,9,10,12) .Chemical Reactions Analysis

The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained (77% yield). With substituted pyridines, the method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .Physical and Chemical Properties Analysis

“N-(6-chloro-3-nitropyridin-2-yl)acetamide” appears as a pale-yellow to yellow-brown solid . It has a molecular weight of 215.6 .科学研究应用

化学结构和反应

- 结构分析:对结构相关化合物的研究,如各种氯代N-苯乙酰胺衍生物,突显了构象分析在理解这些分子的相互作用和反应中的重要性。例如,氯代N-苯乙酰胺衍生物中N—H键的构象受取代基影响,影响其分子几何构型,可能影响其生物活性(Gowda et al., 2007; Gowda et al., 2008)。

在药理学中的潜在应用

- 药物化学:N-(6-氯-3-硝基吡啶-2-基)乙酰胺及其类似物中发现的结构基元常常被探索其药理学性质。例如,包括类似结构框架的磷酸肌醇3-激酶(PI3K)/哺乳动物雷帕霉素靶蛋白(mTOR)抑制剂在体外和体内表现出显著的疗效,表明在癌症治疗中具有潜在应用(Stec et al., 2011)。

在材料科学中的应用

- 光学性质:对苯并噻唑啉酮乙酰胺类似物的研究,这些类似物与目标化合物相似,揭示了它们在非线性光学(NLO)应用、染料敏化太阳能电池(DSSCs)和配体-蛋白质相互作用中的潜力。这些化合物表现出溶剂致色效应,表明它们在光伏效率建模和作为DSSCs中的光敏化剂中的实用性(Mary et al., 2020)。

属性

IUPAC Name |

N-(6-chloro-3-nitropyridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3O3/c1-4(12)9-7-5(11(13)14)2-3-6(8)10-7/h2-3H,1H3,(H,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWNSKFDHCYKQJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=N1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

To a suspension of sodium hydride (120 mg, 5 mmole) in tetrahydrofuran(10 ml), a solution of 2-amino-3-nitro-6-chloropyridine (870 mg, 5 mmole) in 20 ml of tetrahydrofuran (20 ml) was added. The reaction mixture was stirred at room temperature for 30 min. A solution of acetic anhydride (377 μl, 6 mmole) in tetrahydrofuran (10 ml) was added and stirred at room temperature overnight. The reaction mixture was quenched with water and concentrated under reduced pressure. The crude product was dissolved in dichloromethane and washed with brine. The organic layer was dried with sodium sulfate and then concentrated under vacuo. The crude was purified by flash chromatography, eluting 78% hexane: 22% ethyl acetate to give a yellow product (88 mg).

Name

Synthesis routes and methods II

Procedure details

Quantity

Extracted from reaction SMILES

Type

reactant

Reaction Step One

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

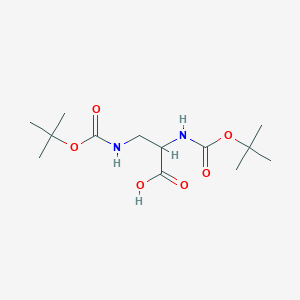

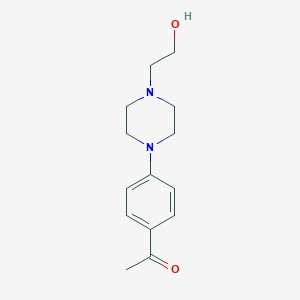

![1-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B168278.png)

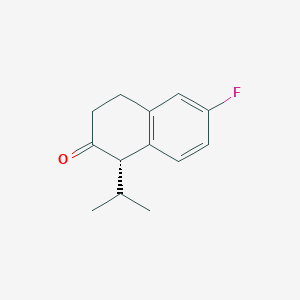

![1H-Indeno[1,2-d]pyrimidin-4(5H)-one](/img/structure/B168336.png)

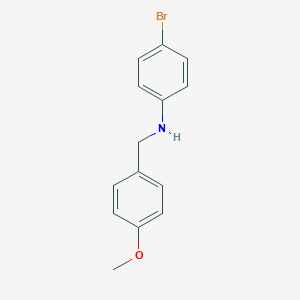

![4-chloro-N-[(2-methoxyphenyl)methyl]aniline](/img/structure/B168339.png)